molecular formula C11H6Cl2N2O B1358809 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile CAS No. 1016686-45-5

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B1358809
CAS No.: 1016686-45-5
M. Wt: 253.08 g/mol
InChI Key: RUSBOUWYRVJBCN-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2O and a molecular weight of 253.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile typically involves the reaction of 4,5-dichloro-8-methoxyquinoline with cyanogen bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloroquinoline-3-carbonitrile
  • 8-Methoxyquinoline-3-carbonitrile
  • 4,5-Dichloro-8-hydroxyquinoline-3-carbonitrile

Uniqueness

4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is unique due to the presence of both chlorine and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

IUPAC Name

4,5-dichloro-8-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O/c1-16-8-3-2-7(12)9-10(13)6(4-14)5-15-11(8)9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSBOUWYRVJBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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